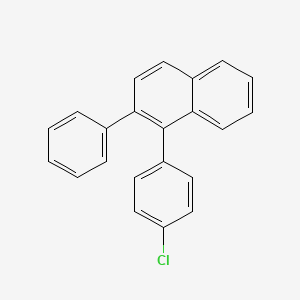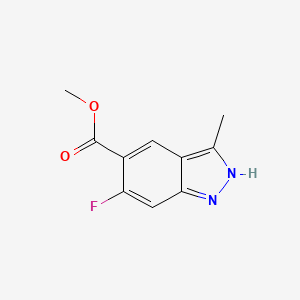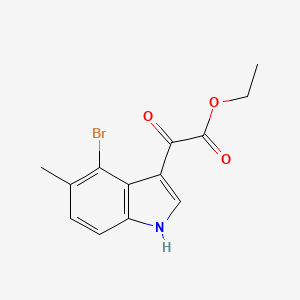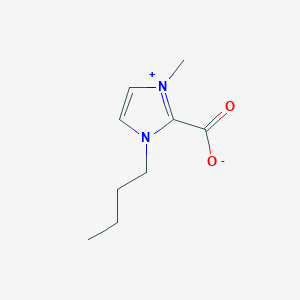
1-(4-Chlorophenyl)-2-phenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯苯基)-2-苯基萘是一种有机化合物,属于芳香烃类。其特征是萘环上取代了一个苯基和一个4-氯苯基。
准备方法
合成路线和反应条件: 1-(4-氯苯基)-2-苯基萘的合成通常涉及Suzuki-Miyaura交叉偶联反应。该反应在萘的硼酸衍生物和卤代苯衍生物(如4-氯溴苯)之间进行。反应由钯催化,需要在甲苯或二甲基甲酰胺 (DMF) 等有机溶剂中使用碳酸钾等碱。 反应条件通常需要将混合物加热到约100°C数小时 .
工业生产方法: 在工业环境中,1-(4-氯苯基)-2-苯基萘的生产可能涉及类似的交叉偶联反应,但规模更大。使用连续流动反应器和优化的催化剂可以提高反应效率和产率。此外,还采用重结晶或色谱法等纯化步骤来获得高纯度的所需产物。
化学反应分析
反应类型: 1-(4-氯苯基)-2-苯基萘可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入羧酸或酮等官能团。
还原: 使用氢气和钯催化剂的还原反应可以将芳香环转化为部分或完全氢化的衍生物。
取代: 可以发生亲电芳香取代反应,其中氯原子可以使用甲醇钠或氢化铝锂等试剂被其他取代基取代。
常用试剂和条件:
氧化: 室温下酸性介质中的高锰酸钾。
还原: 钯碳催化剂在升高的压力和温度下使用氢气。
取代: 在回流温度下甲醇中的甲醇钠。
主要生成产物:
氧化: 形成萘酸衍生物。
还原: 形成部分或完全氢化的萘衍生物。
取代: 形成甲氧基取代的萘衍生物。
科学研究应用
1-(4-氯苯基)-2-苯基萘在科学研究中有多种应用:
化学: 它被用作合成更复杂的有机分子和材料的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括其作为受体结合研究中的配体的作用。
医药: 正在进行研究以探索其作为药物设计的药效团的潜力,特别是在开发抗炎药和抗癌药方面。
作用机制
1-(4-氯苯基)-2-苯基萘的作用机制涉及它与特定分子靶标的相互作用。在生物系统中,它可能充当与受体或酶结合的配体,调节其活性。确切的途径和靶标取决于具体的应用和化合物的结构修饰。 例如,在药物化学中,它可能抑制参与疾病途径的某些酶或受体 .
类似化合物:
1-(4-氯苯基)-2-苯基乙烷: 结构相似,但具有乙烷连接体而不是萘环。
1-(4-氯苯基)-2-苯基苯: 结构相似,但具有苯环而不是萘环。
1-(4-氯苯基)-2-苯基吲哚: 包含吲哚环而不是萘环
独特性: 1-(4-氯苯基)-2-苯基萘因其萘核心而独一无二,与类似物相比,它赋予了独特的电子和空间性质。这种独特性会影响其反应性、结合亲和力和整体生物活性,使其成为各种研究应用的宝贵化合物。
相似化合物的比较
1-(4-Chlorophenyl)-2-phenylethane: Similar structure but with an ethane linker instead of a naphthalene ring.
1-(4-Chlorophenyl)-2-phenylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(4-Chlorophenyl)-2-phenylindole: Contains an indole ring instead of a naphthalene ring
Uniqueness: 1-(4-Chlorophenyl)-2-phenylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C22H15Cl |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-phenylnaphthalene |
InChI |
InChI=1S/C22H15Cl/c23-19-13-10-18(11-14-19)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15H |
InChI 键 |
IELIBYLJCNTEND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)

![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)

![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)



